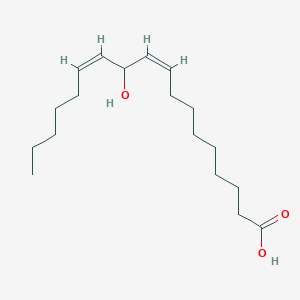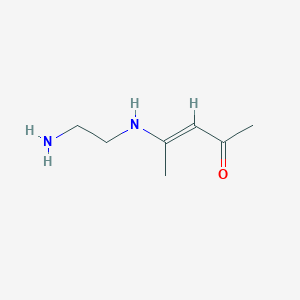
(E)-4-(2-Aminoethylamino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-Aminoethylamino)pent-3-en-2-one, commonly known as AEAP, is a chemical compound that has gained attention in scientific research due to its potential for various applications. AEAP is a chelating agent and has been shown to have promising properties in the fields of biochemistry and biotechnology.
Wissenschaftliche Forschungsanwendungen
AEAP has various applications in scientific research. It is used as a chelating agent for metal ions such as copper, zinc, and iron. AEAP has been shown to have potential in the field of biochemistry, where it can be used to study metal ion binding to proteins. It has also been used in the development of biosensors for the detection of metal ions in environmental samples.
Wirkmechanismus
AEAP acts as a chelating agent by forming a complex with metal ions. It binds to metal ions through its amino and carbonyl groups, forming a stable complex. The complex formation can be monitored using various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.
Biochemical and Physiological Effects:
AEAP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. AEAP has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, AEAP has been shown to have antitumor properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AEAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has a high affinity for metal ions, making it a useful chelating agent for metal ion binding studies. However, AEAP has some limitations. It is a relatively new compound, and its properties are still being studied. The optimal conditions for its use in various applications are not yet well-established.
Zukünftige Richtungen
There are several future directions for research related to AEAP. One area of research is the development of biosensors for the detection of metal ions in environmental samples. Another area of research is the study of AEAP's potential as a therapeutic agent for diseases such as cancer and inflammation. Additionally, the optimization of the synthesis method and the study of the properties of AEAP complexes with various metal ions are also areas of future research.
Conclusion:
AEAP is a promising compound with various applications in scientific research. Its synthesis method has been optimized, and its properties are being studied. AEAP has potential as a chelating agent for metal ions, biosensors, and therapeutic agents. Future research in these areas will provide a better understanding of AEAP's properties and its potential for various applications.
Synthesemethoden
The synthesis of AEAP involves the reaction of ethylenediamine with acetylacetone in the presence of a base. The reaction yields AEAP in good yield and high purity. The synthesis method has been optimized to obtain a high yield of AEAP with minimal impurities.
Eigenschaften
CAS-Nummer |
158257-05-7 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(E)-4-(2-aminoethylamino)pent-3-en-2-one |
InChI |
InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h5,9H,3-4,8H2,1-2H3/b6-5+ |
InChI-Schlüssel |
OCVAOVYELZVEGF-AATRIKPKSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/NCCN |
SMILES |
CC(=CC(=O)C)NCCN |
Kanonische SMILES |
CC(=CC(=O)C)NCCN |
Synonyme |
2-Penten-2-ol, 4-[(2-aminoethyl)imino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



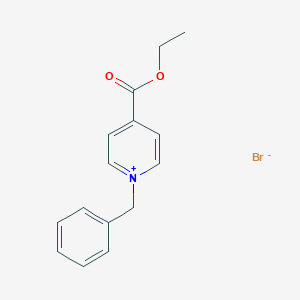
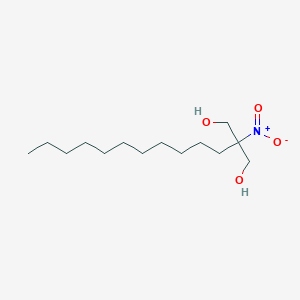
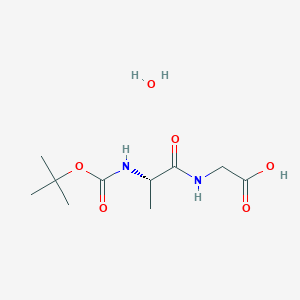


![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
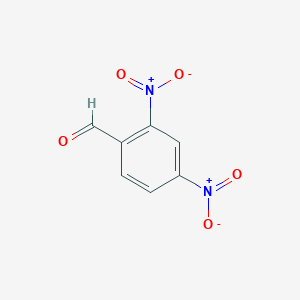
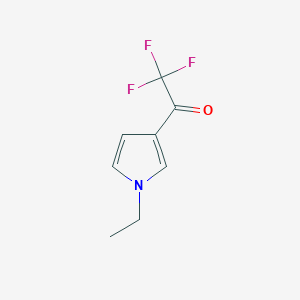
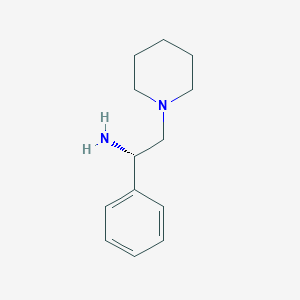
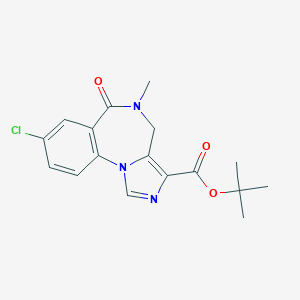
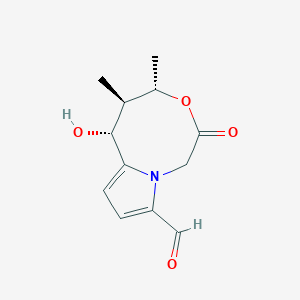
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)

